molecular formula C9H6FNO3S B15067355 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid

Katalognummer: B15067355
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: DXAQJWYEZDYQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxybenzo[d]isothiazole-3-carboxylic acid: Lacks the fluorine atom at the 7-position.

    7-Fluoro-6-hydroxybenzo[d]isothiazole-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group at the 6-position.

    7-Fluoro-6-methoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C9H6FNO3S

Molekulargewicht

227.21 g/mol

IUPAC-Name

7-fluoro-6-methoxy-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C9H6FNO3S/c1-14-5-3-2-4-7(9(12)13)11-15-8(4)6(5)10/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

DXAQJWYEZDYQCS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C(=NS2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.